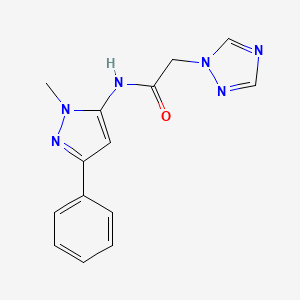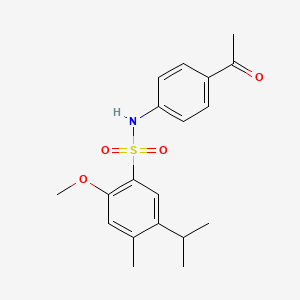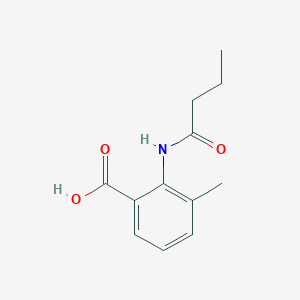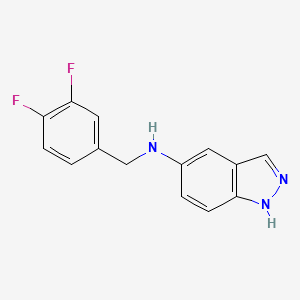
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MPPTA, is a synthetic compound that has been studied for its potential use in scientific research. MPPTA is a member of the pyrazole and triazole family of compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is not yet fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to inhibit the activity of certain enzymes and transcription factors, which play key roles in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For example, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of genes involved in inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of using N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide in laboratory experiments is its relatively low toxicity, which allows for the use of higher concentrations than might be possible with other compounds. However, one limitation of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and related compounds. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and to determine its potential use in the treatment of various diseases. Additionally, the development of more efficient methods for synthesizing and purifying N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide could help to facilitate its use in laboratory experiments. Finally, the exploration of other pyrazole and triazole compounds with similar biological activities could lead to the discovery of new and more effective therapeutic agents.
合成法
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpyrazole-5-carbaldehyde with 1H-1,2,4-triazole-1-acetic acid in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography.
科学的研究の応用
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the biochemical and physiological effects of pyrazole and triazole compounds. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19-13(17-14(21)8-20-10-15-9-16-20)7-12(18-19)11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRIKUCGJBIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)

![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)

